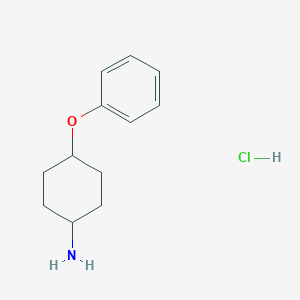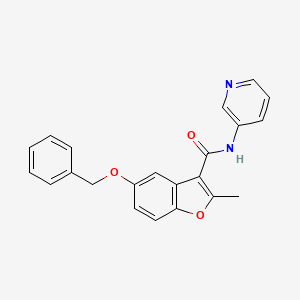![molecular formula C19H17N5O3 B2454981 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448056-68-5](/img/structure/B2454981.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound It belongs to a class of substances characterized by the presence of both benzoxazole and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves a multi-step process. The initial steps include the formation of the benzoxazole core, which is achieved through a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative. This is followed by the synthesis of the pyrazole unit, often starting from hydrazines and β-diketones under acidic conditions. The final step involves coupling the pyrazole derivative with the benzoxazole unit through an acetamide linkage, using reagents such as ethyl chloroacetate under basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions to ensure high yields and purity. This involves precise control of temperature, solvent selection, and the use of catalysts to facilitate efficient reaction pathways. The large-scale synthesis also incorporates purification techniques like recrystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, such as:
Oxidation: The compound can be oxidized, particularly at the benzo[d]oxazole moiety, leading to the formation of corresponding oxides.
Reduction: The pyrazole ring may be reduced under suitable conditions to form dihydropyrazole derivatives.
Substitution: The nitrogen atoms in both the benzoxazole and pyrazole rings can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions: Common reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. Reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often under inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Depending on the reaction conditions, major products include various substituted benzoxazoles, reduced pyrazole derivatives, and acetamide-linked heterocycles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of ligands for catalysis and the study of reaction mechanisms.
Biology: The compound exhibits potential bioactivity, making it a candidate for studying interactions with biological targets such as enzymes and receptors. Its structural features allow it to bind to specific sites, providing insights into biological processes.
Medicine: Research indicates potential medicinal applications, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological molecules opens avenues for drug development.
Industry: In the industrial sector, it is used in the development of novel materials and as an intermediate in the synthesis of dyes, pigments, and other functional compounds.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action involves interaction with specific molecular targets such as kinases, enzymes, and receptors. The benzoxazole and pyrazole rings facilitate binding to active sites, modulating the activity of these targets. Pathways affected include signal transduction, enzymatic reactions, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)acetamide
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(1H-indol-1-yl)ethyl)acetamide
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Uniqueness: What sets 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide apart is its dual heterocyclic structure, offering versatile chemical reactivity and a wide range of applications. The combination of benzoxazole and pyrazole moieties provides unique binding characteristics, enhancing its effectiveness in scientific and medicinal research.
Let me know what you think, or if there's anything you'd like to dive deeper into!
Eigenschaften
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-18(13-24-16-6-1-2-7-17(16)27-19(24)26)21-10-12-23-11-8-15(22-23)14-5-3-4-9-20-14/h1-9,11H,10,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJCCNIJDAUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2454898.png)


![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2454903.png)
![2-Methylsulfanyl-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2454907.png)

![ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2454909.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)

![2-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2454915.png)


![naphthalen-2-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2454921.png)
